Methacrolein

Overview

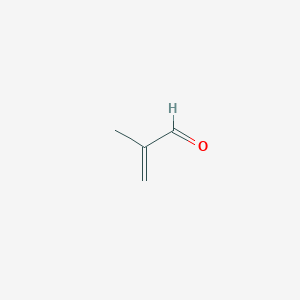

Description

Methacrolein (2-methylpropenal, C₄H₆O) is an α,β-unsaturated aldehyde with a structure featuring a conjugated carbonyl group and a methyl substituent. It is a key intermediate in the industrial production of methacrylic acid and methyl methacrylate (MMA), widely used in polymers and resins . This compound is primarily synthesized via the partial oxidation of isobutene or isobutane using mixed-metal oxide catalysts (e.g., Mo-Bi-Fe-Co-Mo-K oxides) . Recent advances include aldol condensation of formaldehyde and propionaldehyde, achieving 99.9% conversion and 97.4% selectivity using diethylammonium acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrolein can be synthesized via the aldol condensation of formaldehyde and propionaldehyde. This reaction is typically catalyzed by bases such as sodium hydroxide, potassium hydroxide, or triethylamine . Another method involves the oxidative esterification of this compound to methyl methacrylate using a hydrophobic gold catalyst .

Industrial Production Methods: Industrially, this compound is produced through the oxidation of isobutene or tert-butyl alcohol on suitable catalysts . This process involves two steps: first, the oxidation of isobutene or tert-butyl alcohol to this compound, followed by further oxidation to methacrylic acid .

Chemical Reactions Analysis

Atmospheric Oxidation Reactions

Methacrolein plays a critical role in atmospheric chemistry, particularly in the degradation of isoprene . Key pathways include:

OH Radical Initiated Oxidation

In the troposphere, this compound reacts rapidly with hydroxyl radicals (- OH) :

The major adduct (β-hydroxyalkyl radical ) undergoes subsequent reactions with O₂, forming peroxyl radicals that decompose into:

Table 1: Products of this compound + - OH Reaction

| Product | Yield (%) | Conditions |

|---|---|---|

| Hydroxyacetone | 30–40 | Tropospheric air, 298 K |

| Methylglyoxal | 20–25 | Tropospheric air, 298 K |

| Formaldehyde | 15–20 | Tropospheric air, 298 K |

Aqueous-Phase Photooxidation

In cloud droplets, this compound reacts with - OH under simulated conditions :

Rate constants at 6°C:

Major products include acetic acid , formaldehyde , and hydroxyacetone , with carbon yields of 53–85% .

Polymerization and Self-Condensation

As an α,β-unsaturated aldehyde, this compound undergoes exothermic polymerization and condensation :

-

Acid-catalyzed polymerization : Forms thermosetting resins.

-

Base-catalyzed aldol addition : Produces branched oligomers.

Hazards :

Reactions with Ozone

This compound reacts with ozone (O₃) during isoprene ozonolysis, forming This compound oxide (MACRO) , a carbonyl oxide intermediate :

MACRO’s anti-trans conformer has been characterized via IR spectroscopy, showing prominent bands at 917 cm⁻¹ (C-O stretch) .

Thermodynamic and Kinetic Data

| Reaction | ΔG‡ (kJ/mol) | Rate Constant (298 K) |

|---|---|---|

| MAL + - OH (gas phase) | 16.0 ± 3.5 | cm³/molecule/s |

| MAL + O₃ (ozonolysis) | – | cm³/molecule/s |

Scientific Research Applications

Industrial Applications

1.1 Polymer Production

Methacrolein is a key monomer in the synthesis of various polymers and copolymers. It is commonly utilized in the production of:

- Acrylic Resins : These resins are used in coatings, adhesives, and sealants due to their excellent durability and weather resistance.

- Methacrylic Acid : This compound is derived from this compound and is essential for producing methacrylate polymers.

Table 1: Overview of this compound Derivatives in Polymer Production

| Derivative | Application | Properties |

|---|---|---|

| Methacrylic Acid | Adhesives, coatings | High adhesion, UV resistance |

| Poly(methyl methacrylate) | Optical devices | Clarity, impact resistance |

| Polyacrylonitrile | Fibers | High strength, chemical resistance |

1.2 Chemical Intermediate

this compound serves as an intermediate in the synthesis of various chemicals, including:

- Methyl Vinyl Ketone (MVK) : Used in the production of specialty chemicals.

- Aldehydes and Ketones : These compounds are further employed in fragrances and flavorings.

Environmental Studies

2.1 Atmospheric Chemistry

Research indicates that this compound plays a significant role in atmospheric chemistry as a volatile organic compound (VOC). It undergoes oxidation reactions that contribute to secondary organic aerosol formation.

Case Study: Kinetic Studies on Oxidation of this compound

A study investigated the OH-initiated oxidation of this compound under simulated atmospheric conditions. The results showed that this compound reacts with hydroxyl radicals, leading to various oxidation products that can affect air quality and climate.

Table 2: Reaction Products from this compound Oxidation

| Reaction Conditions | Major Products |

|---|---|

| Aqueous phase photoreactor | Acids, aldehydes |

| UV irradiation | Peroxyacetyl nitrate |

Health and Safety Research

3.1 Toxicological Studies

this compound has been studied for its potential health effects. Research shows that exposure can lead to sensory irritation and respiratory issues.

Case Study: Human Sensory Irritation Study

A human study indicated that exposure to this compound concentrations as low as 286 ppb resulted in significant increases in blink frequency, suggesting eye irritation.

Table 3: Summary of Toxicological Findings

| Exposure Level (ppb) | Effect Observed |

|---|---|

| 189 | No significant effects |

| 286 | Increased blink frequency (p=0.001) |

Agricultural Applications

4.1 Plant Growth Regulation

Recent studies have explored the use of this compound as a growth regulator in plants. It shows potential for enhancing growth rates and stress resistance.

Case Study: Plant Exposure to this compound

An experiment demonstrated that exposure to controlled levels of this compound could improve photosynthetic efficiency in certain crops.

Mechanism of Action

Methacrolein exerts its effects primarily through its reactivity as an aldehyde. In the aldol condensation reaction, this compound is formed via the nucleophilic addition of formaldehyde to propionaldehyde, followed by dehydration . The reaction mechanism involves the formation of a Mannich base intermediate, which decomposes to yield this compound . The presence of catalysts, such as secondary amines and acids, significantly influences the reaction pathway and yield .

Comparison with Similar Compounds

Chemical Reactivity and Catalytic Behavior

Aldol Condensation

Methacrolein is efficiently produced via cross-aldol condensation, outperforming simpler aldehydes like acrolein (produced via propylene oxidation) in selectivity under optimized conditions. For example, this compound synthesis achieves 97.4% selectivity , whereas acrolein production typically requires harsher conditions and yields ~85–90% selectivity .

Oxidation Catalysis

This compound oxidation to methacrylic acid employs heteropolyacid catalysts (e.g., H₃PMo₁₂O₄₀) and Au/Ce-ZrO₂ interfaces. These systems achieve ~80–85% selectivity, comparable to acrolein oxidation to acrylic acid using Mo-V-W oxides . However, this compound’s methyl group introduces steric effects, reducing reactivity compared to acrolein in some catalytic cycles .

Table 1: Catalytic Oxidation of this compound vs. Acrolein

| Compound | Catalyst | Selectivity (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| This compound | Au/Ce-ZrO₂ | 85 | 300 | |

| This compound | MoVNbTe oxides | 78 | 350 | |

| Acrolein | Mo-V-W oxides | 90 | 320 |

Physical and Thermodynamic Properties

This compound forms stable clathrate hydrates with gases like CO₂, N₂, and O₂. Its hydrate dissociation temperature with CO₂ (279 K) exceeds that of pure CO₂ hydrates, though it is less stabilizing than tetrahydrofuran (THF) . This compound’s boiling point (68–70°C) is higher than acrolein (52°C) due to its methyl group, influencing separation processes .

Table 2: Physical Properties of α,β-Unsaturated Aldehydes

| Compound | Boiling Point (°C) | Water Solubility (g/L) | Hydrate Stability (vs. CO₂) |

|---|---|---|---|

| This compound | 68–70 | 40 | +15% dissociation temp. |

| Acrolein | 52 | 210 | Not reported |

| Crotonaldehyde | 104 | 61 | Not reported |

Environmental Impact and Atmospheric Chemistry

This compound is a secondary organic aerosol (SOA) precursor. Its photooxidation yields ~50% SOA mass in dry conditions, higher than acrolein (max yield ~0.08) due to enhanced polyfunctional oxidation product formation (e.g., 2-hydroxy-2-methylmalonaldehyde) .

Table 3: SOA Yields from Aldehyde Photooxidation

| Compound | SOA Yield (Max) | Key Products |

|---|---|---|

| This compound | 0.50 | DHMP, HMM, PMA |

| Acrolein | 0.08 | Glyoxal, acrylic acid |

| Crotonaldehyde | 0.08 | Methylglyoxal, butenedial |

Biological Activity

Methacrolein (MAL), a colorless liquid organic compound with the formula CHO, is primarily utilized in the production of polymers and resins. Its biological activity has garnered attention due to its potential effects on human health and the environment, particularly as it relates to toxicity, mutagenicity, and its role in atmospheric chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an unsaturated aldehyde that can be synthesized through various methods, including the oxidation of isobutylene and the aldol condensation of acetaldehyde. The synthesis process has been studied extensively to optimize yield and efficiency under different catalytic conditions .

Toxicity and Health Effects

This compound exhibits a range of biological effects that can be categorized as follows:

- Acute Toxicity : this compound is classified as a hazardous substance with acute inhalation toxicity. Exposure can lead to respiratory irritation, eye irritation, and skin sensitization. The lethal concentration (LC50) for inhalation in rats is reported to be around 2000 ppm .

- Mutagenicity : Studies have indicated that this compound possesses mutagenic properties. It has been shown to induce DNA damage in various cell types, which raises concerns about its potential carcinogenicity .

- Reproductive Toxicity : Research indicates that this compound may affect reproductive health, particularly in male offspring. Changes in sperm quality have been observed at lower doses compared to other toxicants, highlighting its potential impact on fertility .

Environmental Impact

This compound also plays a significant role in atmospheric chemistry. It can contribute to secondary organic aerosol (SOA) formation when it reacts with atmospheric oxidants. The uptake of this compound at acidic nanoparticle interfaces has been studied, revealing its role in enhancing SOA formation and impacting air quality .

Study on Inhalation Toxicity

In a study examining the inhalation toxicity of this compound, researchers found that exposure led to significant respiratory distress in animal models. The study concluded that protective measures should be implemented for workers handling this compound due to its irritant properties .

Mutagenicity Assessment

A comprehensive mutagenicity assessment was conducted using the Ames test, which showed that this compound induced mutations in Salmonella typhimurium strains. This finding supports the hypothesis that this compound could pose a genetic risk to exposed populations .

Table 1: Summary of Biological Effects of this compound

Table 2: Synthesis Methods for this compound

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for methacrolein, and how can reaction conditions be optimized for yield and selectivity?

this compound is commonly synthesized via the condensation of formaldehyde and propionaldehyde using acid or base catalysts (e.g., L-proline-intercalated layered double hydroxides or heterogeneous catalysts like MgO-SiO₂). Key factors for optimization include catalyst loading (5–20 mol%), temperature (80–120°C), and solvent polarity. For example, Yan et al. (2022) demonstrated that Brønsted acid sites enhance this compound selectivity by stabilizing intermediates . Methodological optimization requires monitoring reaction kinetics via GC-MS and adjusting parameters iteratively while referencing established protocols in journals like Catalysis Letters or Canadian Journal of Chemical Engineering .

Q. How should researchers characterize this compound and its derivatives to confirm structural identity and purity?

Characterization involves a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.5–10.0 ppm) and conjugated double bonds (δ 5.5–6.5 ppm).

- IR Spectroscopy : Confirm C=O (∼1700 cm⁻¹) and C=C (∼1650 cm⁻¹) stretches.

- GC-MS/HPLC : Assess purity (>95%) and detect byproducts (e.g., oligomers). For novel derivatives, single-crystal X-ray diffraction (as in Carmona et al., 2005) provides unambiguous structural confirmation . Always compare data with literature values in databases like SciFinder or Reaxys .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is highly flammable and a respiratory irritant. Key protocols include:

- Use of fume hoods and PPE (nitrile gloves, safety goggles).

- Storage in airtight containers away from oxidizers.

- Spill management with inert adsorbents (vermiculite) and neutralization using 10% sodium bicarbonate. Reference OSHA guidelines and material safety data sheets (MSDS) for emergency procedures .

Advanced Research Questions

Q. How can enantioselective cycloaddition reactions involving this compound be designed to achieve high stereochemical control?

Enantioselective 1,3-dipolar cycloadditions (e.g., with nitrones) require chiral Lewis acid catalysts like [(η⁵-C₅Me₅)Rh{(R)-Prophos}]²⁺. Carmona et al. (2005) achieved 96% enantiomeric excess (ee) by optimizing CH/π interactions between the catalyst and this compound’s aldehyde group. Methodological steps include:

- Screening chiral ligands (e.g., Prophos, BINAP) for steric and electronic effects.

- Monitoring reaction progress via circular dichroism (CD) or chiral HPLC.

- Computational modeling (DFT) to predict transition-state geometries .

Q. What computational strategies are effective in resolving contradictions between experimental and theoretical data for this compound-involved reactions?

Discrepancies between DFT-predicted regioselectivity and experimental outcomes (e.g., in [3+2] cycloadditions) can arise from solvent effects or incomplete basis sets. To address this:

- Re-optimize calculations using implicit solvation models (e.g., SMD for DCM).

- Compare activation energies of competing pathways (e.g., endo vs. exo).

- Validate with experimental kinetics (Eyring plots) and substituent electronic parameters (Hammett σ values) .

Q. How can researchers design experiments to probe the mechanistic role of this compound in heterogeneous catalysis?

Mechanistic studies require:

- In situ spectroscopy : DRIFTS or operando NMR to track this compound adsorption/desorption on catalyst surfaces.

- Isotopic labeling : Use ¹³C-formaldehyde to trace carbon incorporation into products.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated reagents to identify rate-limiting steps. Ju et al. (2021) applied these methods to clarify the role of Brønsted acid sites in aldol condensation .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing datasets from this compound reaction optimization studies?

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (catalyst, temperature, solvent) and identify interactions.

- Multivariate analysis (PCA or PLS) : Correlate reaction parameters with yield/selectivity.

- Error analysis : Report standard deviations (≥3 replicates) and use ANOVA to assess significance .

Q. How should researchers structure literature reviews to identify gaps in this compound-related studies?

- Database searches : Use keywords (this compound + [synthesis, catalysis, DFT]) in Scopus/Web of Science, filtering by citation count (≥20) and publication date (last 10 years).

- Critical appraisal : Compare methodologies across studies (e.g., catalyst types in aldol condensation) and note unresolved questions (e.g., solvent effects on enantioselectivity).

- Meta-analysis : Tabulate data (e.g., yields, ee%) from 15–20 papers to identify trends .

Q. Tables for Quick Reference

Table 1: Common Catalysts for this compound Synthesis

| Catalyst Type | Example | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| LDH-Proline | Mg-Al LDH intercalated | 85 | 92 | Ju et al., 2021 |

| Heterogeneous Acid | MgO-SiO₂ | 78 | 88 | Yan et al., 2022 |

| Chiral Rh Complex | [(η⁵-C₅Me₅)Rh-Prophos]²⁺ | 90 | 96 (ee) | Carmona et al., 2005 |

Table 2: Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.82 (CHO), 6.35 (CH₂=) | [6] |

| IR (neat) | 1705 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C) | [17] |

| GC-MS (EI) | m/z 70 (M⁺), 41 (base peak) | [10] |

Properties

IUPAC Name |

2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNJBCKSHOAVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O, Array | |

| Record name | METHACRYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25120-30-3 | |

| Record name | 2-Propenal, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0052540 | |

| Record name | Methacrylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacrylaldehyde appears as a colorless liquid. Less dense than water. May be toxic by ingestion, inhalation and skin absorption. Severely irritating to skin and eyes. Used to make plastics., Liquid, A colorless liquid with a characteristic odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | METHACRYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrolein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

68.4 °C, 68 °C | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

35 °F (NFPA, 2010), 35 °F (2 °C) (OPEN CUP), -15 °C | |

| Record name | METHACRYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH WATER, ETHANOL, ETHER, Water solubility = 5.9% (59,000 mg/L) at 20 °C, Solubility in water, g/100ml at 20 °C: 6 (soluble) | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.849 @ 25 °C/4 °C, Relative density (water = 1): 0.8 | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.4 (AIR= 1), Relative vapor density (air = 1): 2.42 | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

155.0 [mmHg], 155 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 16 | |

| Record name | Methacrolein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

78-85-3 | |

| Record name | METHACRYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacrolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHACROLEIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methacrylaldehyde | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methacrylaldehyde-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HRB24892H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-81 °C | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.